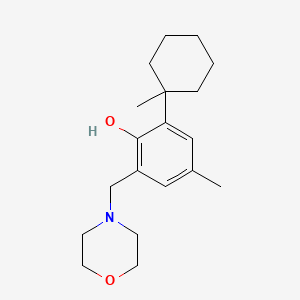

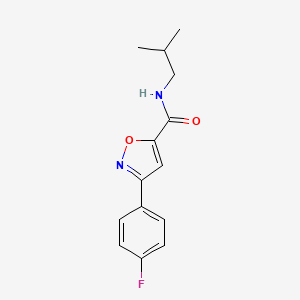

![molecular formula C19H18ClN3O4 B5551610 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide involves multiple steps, including the conversion of aromatic organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. For instance, a series of 5-substituted-1,3,4-oxadiazole derivatives was synthesized by reacting various aromatic acids with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH. The structural confirmation of these compounds was achieved using NMR, IR, and mass spectral data (Rehman et al., 2013).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations offer insights into the molecular structure and potential biological interactions of compounds. Such studies utilize DFT (Density Functional Theory) to optimize molecular geometry and analyze vibrational spectra, bond lengths, angles, and intramolecular charge transfers. These analyses help in understanding the compound's reactivity and interaction with biological targets (Viji et al., 2020).

Chemical Reactions and Properties

Compounds structurally related to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide exhibit a range of chemical reactions, pivotal for their biological activity. For example, the synthesis of 1,3,4-oxadiazole derivatives involves esterification, treatment with hydrazine hydrate, and reaction with carbon disulfide, followed by substitution reactions to introduce various functional groups. These reactions are critical for obtaining compounds with potential antibacterial and anti-inflammatory activities (Siddiqui et al., 2014).

Physical Properties Analysis

X-ray crystallography provides essential data on the physical properties of similar compounds, including crystal structure, hydrogen bonding patterns, and conformational analysis. For instance, the crystal structures of derivatives have been determined to understand the regioisomer formation and the role of functional groups in molecular stability and interactions. These insights are vital for predicting the solubility, stability, and formulation strategies of these compounds (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as reactivity and interaction with biological molecules, are influenced by their functional groups and molecular structure. These properties are crucial for their biological activity, including antimicrobial and anticancer effects. For instance, novel oxadiazole derivatives have been synthesized and shown to possess significant cytotoxicity against cancer cell lines, highlighting the importance of molecular design in enhancing biological activity (Vinayak et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening

The compound N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide belongs to a class of compounds that have been synthesized for various biological screenings. For example, a study focused on the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives. These compounds were evaluated for their activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), showing relative activity against acetylcholinesterase (Rehman et al., 2013).

Antimicrobial and Anticancer Agents

Another study designed and synthesized hydrazide and oxadiazole derivatives, including 1,3,4-oxadiazole derivatives, evaluated for in vitro antimicrobial activity against various bacteria and fungi. The study found higher activity against gram-negative bacteria compared to gram-positive bacteria. These compounds were also screened for their antiproliferative activity against human tumor cell lines, showing promising results (Kaya et al., 2017).

Antibacterial and Antifungal Activities

Furthermore, a series of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine were synthesized and screened for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity. The synthesized compounds showed significant potency in terms of antimicrobial activity against tested microorganisms (Kapadiya et al., 2020).

Eigenschaften

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-methoxyphenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-23(18(24)12-26-16-5-3-4-15(10-16)25-2)11-17-21-19(22-27-17)13-6-8-14(20)9-7-13/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNKZPOCWXJIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)